- Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactionsPLoS One, 2012, 7(9),,
Cas no 956-75-2 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Nitrophenyl Hexanoate
- Hexanoic acid,4-nitrophenyl ester
- N-CAPROIC ACID 4-NITROPHENYL ESTER
- Hexanoic Acid 4-Nitrophenyl Ester
- p-nitrophenyl caproate
- Hexanoic acid, 4-nitrophenyl ester
- p-Nitrophenyl hexanoate
- 4-NITROPHENYL CAPROATE
- AK119002
- 4-Nitrophenyl hexanoate #
- OLRXUEYZKCCEKK-UHFFFAOYSA-
- OLRXUEYZKCCEKK-UHFFFAOYSA-N
- ST2411580
- AX8244418
- Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)
- 4-Nitrophenyl caprate
- p-Nitrophenol hexanoate
- p-Nitrophenyl n-hexanoate
- 4-Nitrophenyl hexanoate
-
- MDL: MFCD00056111
- Inchi: 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
- Chiave InChI: OLRXUEYZKCCEKK-UHFFFAOYSA-N
- Sorrisi: N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O
Proprietà calcolate
- Massa esatta: 237.10000
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 6
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Conta Tautomer: niente
- Superficie polare topologica: 72.1
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1,14 g/cm3
- Punto di ebollizione: 145°C/1mmHg(lit.)
- Indice di rifrazione: n20/D 1.514
- PSA: 72.12000
- LogP: 3.60370
- Solubilità: Non determinato
4-Nitrophenyl hexanoate Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38-36/38-20/21/22
- Istruzioni di sicurezza: S26; S36/37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:0-10°C
4-Nitrophenyl hexanoate Dati doganali
- CODICE SA:2915900090
- Dati doganali:
Codice doganale cinese:
2915900090Panoramica:
2915900090. Altri acidi monocarbossilici aciclici saturi e loro anidri(alogenuro acilico\perossigenazione)Prodotti chimici\acido perossigenazione e sua alogenazione\nitrificazione\solfonazione\derivato nitrosativo. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2915900090 altri acidi monocarbossilici aciclici saturi e loro anidri, alogenuri, perossidi e perossiacidi; loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) Tariffa MFN:5,5% Tariffa generale:30,0%
4-Nitrophenyl hexanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D751387-100g |
Hexanoic acid, 4-nitrophenyl ester |
956-75-2 | 95% | 100g |
$400 | 2023-05-17 | |
Chemenu | CM274212-100g |
4-Nitrophenyl hexanoate |
956-75-2 | 95+% | 100g |
$1715 | 2022-06-09 | |
TRC | N545353-50mg |
4-Nitrophenyl Hexanoate |
956-75-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063486-10g |
4-Nitrophenyl hexanoate |
956-75-2 | 96% | 10g |
¥153.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0484-5G |
4-Nitrophenyl Hexanoate |
956-75-2 | >98.0%(GC) | 5g |
¥790.00 | 2024-04-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-486520-1 g |
4-Nitrophenyl Hexanoate, |
956-75-2 | 1g |
¥1,173.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D751387-10g |
Hexanoic acid, 4-nitrophenyl ester |
956-75-2 | 95% | 10g |
$65 | 2025-02-26 | |
abcr | AB139037-5g |
n-Hexanoic acid 4-nitrophenyl ester, 98%; . |
956-75-2 | 98% | 5g |
€319.70 | 2025-02-18 | |
Ambeed | A955912-5g |
4-Nitrophenyl hexanoate |
956-75-2 | 95% | 5g |
$24.0 | 2024-04-15 | |
1PlusChem | 1P00IJOQ-10g |
Hexanoic acid, 4-nitrophenyl ester |
956-75-2 | 95% | 10g |
$32.00 | 2024-04-19 |
4-Nitrophenyl hexanoate Metodo di produzione
Synthetic Routes 1
1.2 Solvents: Dichloromethane ; 3 h, 0 °C; 5 h, rt
1.3 Reagents: Hydrogen ion Solvents: Water ; 0 °C
Synthetic Routes 2
- Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acidsJournal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26,
Synthetic Routes 3
- Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification ReactionCurrent Organic Synthesis, 2019, 16(7), 1024-1031,
Synthetic Routes 4
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochlorideJournal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085,
Synthetic Routes 5
- Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenolJournal of Pharmaceutical Sciences, 1982, 71(7), 772-6,
Synthetic Routes 6
- Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysisJournal of Organic Chemistry, 1990, 55(4), 1334-8,
Synthetic Routes 7
1.2 Reagents: Water ; 10 min, rt
- Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-MTetrahedron, 2023, 133,,
Synthetic Routes 8
- Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugationRSC Advances, 2012, 2(3), 908-914,
Synthetic Routes 9
- Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivativeJournal of Chemical Research, 1992, (7), 220-1,
Synthetic Routes 10
- Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysisJournal of Colloid and Interface Science, 2022, 618, 98-110,
Synthetic Routes 11
- Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated EstersACS Catalysis, 2018, 8(9), 8154-8161,
Synthetic Routes 12
1.2 Reagents: Triphenylphosphine ; 24 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
- Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide CouplingOrganic Letters, 2012, 14(12), 3020-3023,
Synthetic Routes 13
- Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil MicroemulsionsLangmuir, 2006, 22(21), 8732-8740,
Synthetic Routes 14
- N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium YlidesJournal of Organic Chemistry, 2018, 83(7), 3879-3888,
4-Nitrophenyl hexanoate Preparation Products
4-Nitrophenyl hexanoate Letteratura correlata
-
1. Acyl transfer mediated by complexation. The effect of cyclodextrins on the reaction of nucleophiles with p-nitrophenyl acetate and hexanoateOswald S. Tee,Timothy A. Gadosy J. Chem. Soc. Perkin Trans. 2 1994 2307
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2. Aggregation of p-nitrophenyl alkanoates in aqueous solution: a caution concerning their use in enzyme model studiesJ. Peter Guthrie J. Chem. Soc. Chem. Commun. 1972 897
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Adam T. ?lósarczyk,Ramesh Ramapanicker,Thomas Norberg,Lars Baltzer RSC Adv. 2012 2 908
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Namrata Singh,Yevgen Karpichev,Rahul Sharma,Bhanushree Gupta,Arvind K. Sahu,Manmohan L. Satnami,Kallol K. Ghosh Org. Biomol. Chem. 2015 13 2827
-
5. Microgels as matrices for molecular receptor and reactive sites: synthesis and reactivity of cavities possessing amino-functionsAndrew Hopkins,Andrew Williams J. Chem. Soc. Perkin Trans. 2 1983 891
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